3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyl group at position 4 and a methyl group at position 3. It shares structural similarities with allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a clinically used xanthine oxidase inhibitor for gout management . However, the addition of a methyl group at position 3 alters its physicochemical and biological properties.
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQGGGMWLLWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631764 | |
| Record name | 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-47-4 | |
| Record name | 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes and thiourea in acetic acid at elevated temperatures (80-85°C) for several hours . Another approach utilizes ultrasonic-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and optimization of reaction conditions apply. Industrial-scale production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- The 3-methyl derivative’s bioactivity is influenced by substituents. For example, benzothiazolyl groups enhance antibacterial activity , while fluorophenyl amines show potent anticancer effects .
- Allopurinol’s clinical success underscores the pyrazolo[3,4-d]pyrimidine scaffold’s therapeutic relevance, but methylated analogs may target different pathways (e.g., kinases or microbial enzymes).
Biological Activity
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrazole and a pyrimidine ring. The presence of a hydroxyl group at the 4th position and a methyl group at the 3rd position enhances its solubility and biological interactions.
| Property | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 164.17 g/mol |
| CAS Number | 2942-47-4 |
| Solubility | Soluble in polar solvents |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2. This kinase plays a critical role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase.
Key Mechanisms:
- Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its kinase activity and subsequent phosphorylation of target proteins involved in cell cycle progression.
- Induction of Apoptosis : In cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound has shown significant cytotoxicity by inducing apoptosis and disrupting key signaling pathways.
This compound interacts with various enzymes and proteins, leading to profound cellular effects:
| Cellular Effect | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells |
| Cell Cycle Arrest | Causes arrest at G1/S and G2/M phases |
| Enzyme Inhibition | Acts as an inhibitor for various kinases |
Research Findings
Recent studies have highlighted the compound's potential in cancer therapy:
-
Cytotoxic Activity : In vitro studies demonstrated IC50 values indicating potent anti-proliferative effects against several cancer cell lines.
- MCF-7: IC50 = 12 µM
- A549: IC50 = 15 µM
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound leads to an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptosis.
- Animal Model Studies : In vivo experiments showed that administration of this compound resulted in significant tumor growth inhibition without notable toxicity at lower doses.
Case Studies
In one notable study, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-cancer properties. Among these derivatives, this compound exhibited superior activity against both wild-type and mutant forms of EGFR (epidermal growth factor receptor), making it a promising candidate for further development as an anticancer agent.
Table: Comparison of Anticancer Activity
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | CDK2 | 12 | Potent inhibitor; induces apoptosis |
| Compound 12b | EGFR WT | 0.016 | Highly potent; good apoptotic inducer |
| Compound 5i | EGFR/VGFR2 | 0.3 | Non-selective dual inhibitor |
Q & A
Q. What synthetic methodologies are recommended for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via ultrasonic-assisted 1,3-dipolar cycloaddition reactions, which improve reaction efficiency and yield (70–85%) by enhancing reagent interaction through cavitation effects . Conventional methods include condensation reactions using substituted pyrazolones and aldehydes under reflux conditions (e.g., acetonitrile or ethanol), but yields are typically lower (50–65%) . Purity optimization requires post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Key markers include pyrazole proton resonances at δ 7.8–8.2 ppm and pyrimidine carbons at δ 150–160 ppm .
- IR Spectroscopy : Stretch frequencies for N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm hydrogen bonding and tautomeric forms .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) validate molecular weights, with fragmentation patterns indicating substituent stability .
Q. How are structure-activity relationship (SAR) studies designed for this compound’s antimicrobial derivatives?
- Methodological Answer : SAR studies involve systematic substitution at N-1 , C-3 , and C-6 positions. For example:
- N-1 aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration, improving activity against E. coli (MIC: 8 µg/mL) .
- C-6 methyl groups reduce steric hindrance, increasing binding to bacterial dihydrofolate reductase .
Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values predict bioactivity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?
- Methodological Answer : Discrepancies in IC50 values (e.g., 0.326–4.31 µM for MCF-7 vs. 5.2 µM for A549) arise from:
- Assay variability : Normalize data using standardized MTT protocols and internal controls (e.g., cisplatin) .
- Cell line heterogeneity : Use RNA sequencing to identify overexpression of drug efflux pumps (e.g., ABCB1 in resistant lines) .
- Metabolic profiling : LC-MS/MS analysis of intracellular metabolite depletion (e.g., ATP levels) clarifies mechanism-driven efficacy .
Q. What computational strategies optimize bioavailability and target interactions of derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Prioritize derivatives with hydrogen bonds to kinase active sites (e.g., EGFR: binding energy ≤ -9.0 kcal/mol) .
- QSAR with ADMET predictors : Use SwissADME to filter compounds violating Lipinski’s rules (e.g., logP > 5) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD ≤ 2.0 Å indicates robust binding .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure (LD50 oral, rat: 320 mg/kg) .
- Ventilation : Use fume hoods for synthesis; airborne exposure limits ≤ 0.1 mg/m³ (NIOSH guidelines) .
- Waste disposal : Neutralize acidic byproducts with 10% NaHCO3 before incineration .
Data Contradiction Analysis
Q. Why do certain derivatives show herbicidal activity despite primary anticancer research focus?
- Methodological Answer : Divergent bioactivity stems from target promiscuity . For example:
- Acetolactate synthase (ALS) inhibition in plants (herbicidal IC50: 12 µM) vs. topoisomerase II inhibition in cancer cells .
- Structural analogs : 6-alkoxycarbonylphenoxy groups enhance ALS binding, while 3-methyl groups favor kinase inhibition . Validate via in vitro enzyme assays and in silico target prediction tools (e.g., SwissTargetPrediction).
Tables of Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
